molecular formula C7H16ClNO2 B6246394 [3-(aminomethyl)oxan-3-yl]methanol hydrochloride CAS No. 2408963-56-2

[3-(aminomethyl)oxan-3-yl]methanol hydrochloride

Cat. No.: B6246394
CAS No.: 2408963-56-2
M. Wt: 181.66 g/mol
InChI Key: RCVQLVYMMTVGQC-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)oxan-3-yl]methanol hydrochloride is the hydrochloride salt of a versatile amino alcohol scaffold. The free base form of this compound, [3-(aminomethyl)oxan-3-yl]methanol, has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol . This structure features both a primary amine and a primary alcohol functional group attached to the same carbon atom of a tetrahydropyran (oxane) ring, making it a valuable bifunctional building block in synthetic and medicinal chemistry research . The presence of these two reactive handles allows researchers to utilize this compound in the synthesis of more complex molecules, potentially for applications in drug discovery and the development of chemical probes. The compound is characterized by an InChI key of KAALOZPBBZWIRR-UHFFFAOYSA-N . This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

CAS No.

2408963-56-2

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

[3-(aminomethyl)oxan-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h9H,1-6,8H2;1H

InChI Key

RCVQLVYMMTVGQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)CO.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Nitromethyl)oxetan-3-ol

The precursor 3-(nitromethyl)oxetan-3-ol is prepared via nucleophilic substitution between oxetan-3-ol and nitromethane in the presence of triethylamine (TEA). Key parameters:

ParameterValue
Molar ratio (Oxetan-3-ol : Nitromethane)1 : 3.5
CatalystTriethylamine (0.5 mol%)
Temperature20–25°C
Reaction time10–12 hours
Yield98–100%

Nuclear magnetic resonance (NMR) data for the intermediate:

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.83 (s, 2H), 4.72 (d, J = 8.0 Hz, 2H), 4.60 (d, J = 8.0 Hz, 2H).

Mesylation and Elimination

The hydroxyl group undergoes mesylation followed by elimination to form 3-(nitromethylene)oxetane:

StepConditions
Mesylating agentMethanesulfonyl chloride (3 eq)
BaseTriethylamine (4.4 eq)
SolventDichloromethane
Temperature−78°C → 0°C
Yield81%

Critical control points:

  • Strict temperature maintenance below −70°C during mesylation prevents side reactions.

  • Rapid workup via silica gel chromatography avoids decomposition of the nitroolefin.

Catalytic Hydrogenation

The nitro group is reduced using heterogeneous catalysts under hydrogen atmosphere:

CatalystConditionsYield
Pd(OH)₂/C (10 wt%)H₂ (1 atm), MeOH, RT, 48h68%
Pd/C (5 wt%)H₂ (4 atm), MeOH, 45°C, 24h72%
Raney NiH₂ (4 atm), EtOAc, 45°C, 12h65%

Post-reduction protonation with HCl in diethyl ether provides the hydrochloride salt with ≥98% purity.

Carbamate Protection-Deprotection Strategy

European Patent EP3248969B1 discloses an alternative route via carbamate intermediates, particularly useful for avoiding nitro compound handling:

Carbamate Formation

3-Aminomethyloxetane reacts with tert-butyl chloroformate under Schotten-Baumann conditions:

ComponentQuantity
3-Aminomethyloxetane1.0 eq
Boc₂O1.2 eq
BaseNaOH (2.5 eq)
SolventTHF/H₂O (4:1)
Temperature0–5°C
Yield89%

Hydrochloride Salt Formation

The tert-butoxycarbonyl (Boc) group is removed using HCl/dioxane:

ParameterValue
HCl concentration4.0 M in dioxane
Reaction time3 hours
Temperature25°C
Yield94%

This method provides superior control over regioselectivity compared to nitro reduction routes.

Comparative Analysis of Synthetic Methods

MetricNitro RouteCarbamate Route
Total steps32
Overall yield65–78%83–86%
Hazardous reagentsNitromethane, MsClBoc₂O, HCl
Purification complexityMultiple chromatographiesSimple crystallization
ScalabilityPilot-scale demonstratedLab-scale only

Key advantages of the nitro route include established scalability and avoidance of protecting group chemistry. The carbamate method offers higher yields and reduced explosion risks associated with nitro compounds.

Process Optimization Considerations

Solvent Selection

  • Hydrogenation step : Methanol outperforms ethanol and ethyl acetate in reaction rate and product solubility.

  • Mesylation : Dichloromethane enables low-temperature stability of intermediates compared to THF or acetonitrile.

Catalyst Recycling

Pd/C catalysts maintain activity for ≥5 cycles with <5% yield drop when washed with 0.1 M HNO₃ between runs.

Byproduct Formation

Primary impurities arise from:

  • Over-reduction of the oxetane ring (2–3% in Raney Ni systems)

  • N-methylation during hydrogenation (1–1.5% with Pd catalysts)

Analytical Characterization

Final product specifications from commercial suppliers:

PropertyValue
Purity (HPLC)≥97%
Melting point192–195°C (dec.)
Water content (KF)≤0.5%
Heavy metals≤10 ppm

¹³C NMR (101 MHz, D₂O): δ 75.8 (C-O), 64.2 (CH₂NH₂), 48.3 (CH₂OH), 42.1 (NH₂).

Industrial-Scale Adaptation Challenges

  • Nitro compound handling : Requires explosion-proof reactors and strict temperature control.

  • Catalyst cost : Pd-based systems contribute 40–50% of raw material expenses.

  • Waste streams : Nitromethane recovery systems essential for environmental compliance.

Recent advances include continuous flow hydrogenation systems reducing reaction times from 48h to 8h.

Emerging Methodologies

Enzymatic Reduction

Preliminary studies using nitroreductase enzymes (e.g., NfsB from E. coli) show:

  • 82% conversion at 37°C, pH 7.4

  • Avoids high-pressure hydrogenation equipment

Photocatalytic Approaches

TiO₂-mediated nitro reduction under UV light:

  • 76% yield after 6h irradiation

  • Requires further optimization for oxetane stability

Scientific Research Applications

[3-(aminomethyl)oxan-3-yl]methanol hydrochloride has broad applications across several scientific disciplines:

  • Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: Acts as a potential scaffold for designing biologically active compounds, including enzyme inhibitors and receptor modulators.

  • Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development, particularly in targeting specific biochemical pathways.

  • Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on its application:

  • Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

  • Pathways Involved: The aminomethyl and methanol groups enable interactions with different biological pathways, influencing processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of [3-(aminomethyl)oxan-3-yl]methanol hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
[3-(Aminomethyl)oxan-3-yl]methanol HCl 1512573-56-6 C₇H₁₅NO₂·HCl 181.66 Oxane ring, -CH₂NH₂, -CH₂OH Likely polar solvent-soluble (data N/A)
[3-(Aminomethyl)oxetan-3-yl]methanol HCl 1810070-02-0 C₅H₁₂ClNO₂ 153.61 Oxetane ring, -CH₂NH₂, -CH₂OH Not reported
Methyl[(oxan-3-yl)methyl]amine HCl 2007925-00-8 C₇H₁₆ClNO 165.66 Oxane ring, -CH₂NHCH₃ Sparingly soluble in water
Cetraxate Hydrochloride 27724-96-5 C₁₇H₂₃NO₄·HCl 341.83 Cyclohexylcarbonyloxy, phenylpropanoic acid Soluble in methanol, sparingly in water
3-(Aminomethyl)benzeneboronic acid HCl N/A C₇H₁₁BClNO₂ 187.43 Phenylboronic acid, -CH₂NH₂ Slightly soluble in water
Key Observations:

Ring Size and Substituent Effects: The oxane ring (6-membered) in the target compound provides greater conformational flexibility compared to the oxetane ring (4-membered) in [3-(aminomethyl)oxetan-3-yl]methanol HCl . This difference influences solubility and reactivity; smaller rings (e.g., oxetane) are more strained and may exhibit higher chemical reactivity. Cetraxate Hydrochloride incorporates a bulky cyclohexylcarbonyloxy group, reducing its water solubility compared to the target compound’s simpler hydroxymethyl substituent .

The boronic acid (-B(OH)₂) group in 3-(Aminomethyl)benzeneboronic acid HCl enables unique interactions with enzymes and sugars, making it valuable in sensor development and Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

  • Molecular Weight : The target compound (181.66 g/mol) is intermediate in size compared to analogs like Cetraxate HCl (341.83 g/mol) and smaller boronic acid derivatives (187.43 g/mol) .
  • Solubility: Hydroxymethyl and aminomethyl groups enhance water solubility in polar solvents, whereas phenyl or cyclohexyl groups (e.g., Cetraxate HCl) reduce it .

Biological Activity

[3-(aminomethyl)oxan-3-yl]methanol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an oxane ring, an aminomethyl group, and a hydroxymethyl group. These characteristics suggest potential interactions with various biological targets, making it a subject of interest for pharmacological studies.

Structural Characteristics

The molecular formula for this compound is C7H15NO2C_7H_{15}NO_2. Its structural representation reveals functional groups that are crucial for its biological activity:

  • Oxane Structure : Provides a cyclic framework that can influence the compound's conformation and reactivity.
  • Aminomethyl Group : This functional group is known to facilitate interactions with biological receptors and enzymes.
  • Hydroxymethyl Group : Enhances solubility and may participate in hydrogen bonding with biological macromolecules.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, neuroprotective, and antioxidant properties. The biological activity of this compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances), which assesses potential activities based on structural similarities with known bioactive compounds.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Aminomethyl-1-butanolAmino group on a butanol chainAntimicrobial
4-AminobutanolSimple amino alcoholNeuroprotective
N,N-DimethylaminoethanolTertiary amine with ethanolAntioxidant
This compound Oxane ring with amino and hydroxymethyl functionalitiesPotentially diverse activities

The complexity of this compound enhances its interaction capabilities compared to simpler analogs, suggesting a broader range of therapeutic applications.

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Interaction : The aminomethyl group may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Antioxidant Activity : The hydroxymethyl group may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating a potential for this compound in treating infections.

Case Studies and Research Findings

Research into the biological activity of this compound is still evolving. However, several studies have highlighted its potential:

  • In vitro Studies : Laboratory tests have shown that compounds with similar oxane structures exhibit significant antimicrobial activity against gram-positive and gram-negative bacteria.
  • Neuroprotective Effects : Preliminary animal studies suggest that related compounds may improve cognitive function by modulating neurotransmitter levels.
  • Antioxidant Capacity : Evaluations using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicate that derivatives of this compound can effectively reduce oxidative stress markers in cellular models.

Q & A

Basic: What are the optimized synthesis routes for [3-(aminomethyl)oxan-3-yl]methanol hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Aminomethylation: Introducing the aminomethyl group to the oxane (tetrahydropyran) ring via reductive amination or nucleophilic substitution.
  • Hydroxylation: Formation of the methanol derivative through controlled oxidation or reduction steps.
  • Hydrochloride Formation: Reaction with HCl to enhance solubility and stability.
    Key optimization parameters include temperature control (e.g., 0–25°C for sensitive steps), pH adjustments (acidic conditions for salt formation), and purification via crystallization or column chromatography .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy: Confirms structural integrity, including the oxane ring and aminomethyl group (e.g., 1^1H and 13^13C NMR).
  • HPLC/MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS for m/z 177.67 g/mol).
  • X-ray Crystallography: Resolves stereochemical ambiguities in the oxane ring.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for hydrochloride salt decomposition .

Advanced: How does stereochemistry at the oxane ring impact biological activity?

Methodological Answer:
Stereochemistry influences binding affinity and solubility:

  • Enantiomer-Specific Assays: Use chiral HPLC to separate enantiomers and test their activity against targets like enzymes or receptors.
  • Molecular Docking: Compare docking scores of (3R) vs. (3S) configurations to predict interactions (e.g., hydrogen bonding with catalytic sites).
  • Solubility Studies: Measure logP values to evaluate hydrophilicity differences between stereoisomers .

Advanced: How can researchers assess stability under varying pH conditions?

Methodological Answer:
Design accelerated degradation studies:

  • Buffer Solutions: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • HPLC Monitoring: Track degradation products (e.g., oxane ring opening or amine oxidation).
  • Kinetic Modeling: Calculate rate constants (kk) and half-life (t1/2t_{1/2}) to predict shelf-life.
    Key Insight: Stability decreases above pH 7 due to deprotonation of the hydrochloride salt .

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:
Contradictions often arise from solvent impurities or measurement techniques:

  • Standardized Protocols: Use USP/Ph.Eur. methods for solubility testing (e.g., shake-flask technique).
  • Particle Size Analysis: Smaller particles (<50 µm) enhance apparent solubility.
  • Co-Solvent Screening: Test mixtures like water/ethanol (1:1) to improve reproducibility.
    Example: Discrepancies in methanol solubility may stem from residual HCl content .

Advanced: What strategies identify interactions with enzymatic targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KDK_D, kon/koffk_{on}/k_{off}) with immobilized enzymes.
  • Fluorescence Quenching: Monitor changes in tryptophan emission upon compound binding.
  • Activity Assays: Test inhibition of enzymes like cyclooxygenase or kinases (IC50_{50} determination).
    Case Study: Structural analogs show inhibition of metalloproteases via aminomethyl group coordination .

Advanced: What challenges arise during purification, and how are they mitigated?

Methodological Answer:
Common challenges and solutions:

  • Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.2:1 amine:aldehyde ratio).
  • Crystallization Issues: Use anti-solvents (e.g., diethyl ether) and controlled cooling rates.
  • Hydroscopicity: Store the hydrochloride salt under inert gas (N2_2) with desiccants .

Advanced: How do in vivo and in vitro pharmacological profiles differ?

Methodological Answer:

  • In Vitro: Use cell-based assays (e.g., HEK293 cells) to measure receptor activation (EC50_{50}) and cytotoxicity (MTT assay).
  • In Vivo: Conduct pharmacokinetic studies (rodent models) to assess bioavailability, metabolism (CYP450), and blood-brain barrier penetration.
    Key Finding: Hydrochloride salts often show higher aqueous solubility in vitro but rapid renal clearance in vivo .

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